异丁醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

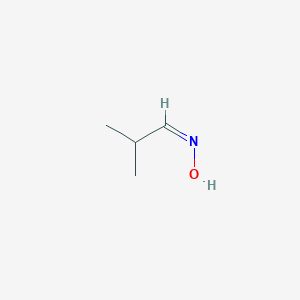

Isobutyraldehyde oxime (IBAO) is an organic compound that is used in various scientific and industrial applications. It is a white solid with a melting point of 83-85°C and a boiling point of 167-168°C. It is soluble in water, ethanol, and benzene, and is insoluble in ether. Isobutyraldehyde oxime is an important intermediate in the synthesis of various compounds, and is also used as a reagent in organic synthesis.

科学研究应用

抗癌和抗炎潜力

异丁醛肟与其他肟一样,因其在抗癌和抗炎治疗中的潜力而被研究。肟可以作为激酶抑制剂,靶向超过 40 种不同的激酶,这些激酶在细胞过程的调节中至关重要。这些包括 AMP 活化蛋白激酶 (AMPK)、磷脂酰肌醇 3 激酶 (PI3K) 和细胞周期蛋白依赖性激酶 (CDK)。通过抑制这些激酶,异丁醛肟可能有助于开发治疗癌症和炎症的新治疗策略 .

酶抑制

该化合物已被证明是多种酶的抑制剂,例如脂氧合酶 5、人中性粒细胞弹性蛋白酶和蛋白酶 3。这些酶参与炎症反应和其他生理过程。通过抑制其活性,异丁醛肟可用于调节这些过程以获得治疗益处 .

抗菌活性

肟化合物,包括异丁醛肟,与抗菌特性有关。它们的结构使它们能够以不同于其他化合物的方式与微生物酶和受体相互作用,可能导致开发新的抗菌药物 .

抗抑郁作用

肟的结构特征使其成为抗抑郁药物开发的候选药物。异丁醛肟由于其肟基团而具有形成氢键的能力,可以利用它来创建具有抗抑郁活性的化合物 .

生物制造

异丁醛肟在从 C1 原料生产含氧化学品的生物制造中发挥作用。该过程是开发各种化学品碳中性和氮中性生产方法的更广泛努力的一部分,有助于更可持续的工业实践 .

农业应用

肟化合物因其除草活性而被探索。异丁醛肟中肟基团的独特反应性可用于开发针对植物代谢中特定途径的新型除草剂 .

作用机制

Target of Action

Isobutyraldehyde oxime, also known as Isobutylaldoxime, primarily targets kinases . It has been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and apoptosis.

Mode of Action

The oxime group in Isobutyraldehyde oxime contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique feature allows it to interact effectively with its kinase targets, inhibiting their activity and thus altering cellular processes .

Biochemical Pathways

Isobutyraldehyde oxime affects several biochemical pathways due to its broad-spectrum kinase inhibition. For instance, it can inhibit the AMPK and PI3K pathways, which are involved in cellular energy homeostasis and cell growth, respectively . Additionally, it can inhibit the cyclin-dependent kinase (CDK) pathway, which plays a crucial role in cell cycle regulation .

Pharmacokinetics

Oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .

Result of Action

The inhibition of various kinases by Isobutyraldehyde oxime can lead to a range of molecular and cellular effects. For example, the inhibition of AMPK can affect cellular energy balance, while the inhibition of PI3K can impact cell growth and survival . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .

安全和危害

未来方向

The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . The use of a visible-light-mediated reaction to yield oxime esters can be a promising strategy .

生化分析

Biochemical Properties

Isobutyraldehyde Oxime, like other oximes, can interact with various enzymes, proteins, and other biomolecules. The presence of the oxime moiety affects the biological activity of the compounds

Cellular Effects

It is known that isobutyraldehyde, the parent compound of Isobutyraldehyde Oxime, can be produced by Escherichia coli through a unique metabolic pathway

Temporal Effects in Laboratory Settings

It is known that isobutyraldehyde, the parent compound, can be produced by Escherichia coli in a stable manner over several days . This suggests that Isobutyraldehyde Oxime might also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Isobutyraldehyde Oxime might be involved in the metabolic pathways related to isobutyraldehyde, its parent compound. Isobutyraldehyde is produced by Escherichia coli through the decarboxylation of α-ketoisovalerate, a derivative of valine . This suggests that Isobutyraldehyde Oxime might also be involved in similar metabolic pathways.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Isobutyraldehyde oxime can be achieved through the reaction of Isobutyraldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": ["Isobutyraldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)"], "Reaction": [ "Add Isobutyraldehyde to a reaction flask", "Dissolve Hydroxylamine hydrochloride in a solvent and add it to the reaction flask", "Add a base to the reaction flask and stir the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Dry the product and purify it by recrystallization or distillation" ] } | |

CAS 编号 |

151-00-8 |

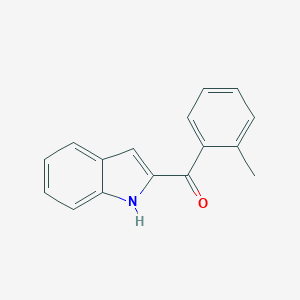

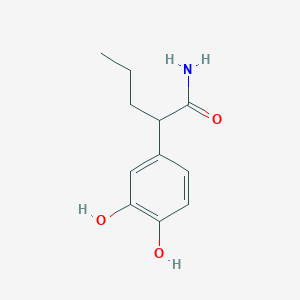

分子式 |

C4H9NO |

分子量 |

87.12 g/mol |

IUPAC 名称 |

(NZ)-N-(2-methylpropylidene)hydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3- |

InChI 键 |

SYJPAKDNFZLSMV-HYXAFXHYSA-N |

手性 SMILES |

CC(C)/C=N\O |

SMILES |

CC(C)C=NO |

规范 SMILES |

CC(C)C=NO |

其他 CAS 编号 |

151-00-8 |

Pictograms |

Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B89395.png)